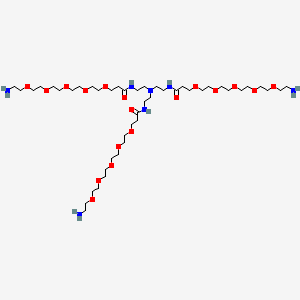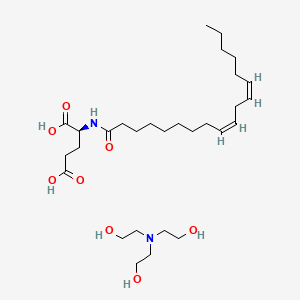![molecular formula C25H37N5O2S B611532 4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide CAS No. 2271358-64-4](/img/structure/B611532.png)
4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide
説明
UAMC-3203 is an inhibitor of ferroptosis that has an IC50 value of 10 nM for inhibition of erastin-induced ferroptosis in IMR-32 neuroblastoma cells. It decreases iron-induced plasma lactate dehydrogenase (LDH) levels in a mouse model of acute iron poisoning when administered at a dose of 20 µmol/kg. It is not toxic to mice following chronic administration of a 20 µmol/kg dose for four weeks. UAMC-3203 has increased solubility and a longer half-life in mouse, rat, and human microsomes and isolated plasma than the ferroptosis inhibitor ferrostatin-1. In an in silico membrane dynamics study, UAMC-3203 was incorporated into a phospholipid bilayer.
UAMC-3203 is an inhibitor of ferroptosis for inhibition of erastin-induced ferroptosis in IMR-32 neuroblastoma cells. It decreases iron-induced plasma lactate dehydrogenase (LDH) levels in a mouse model of acute iron poisoning when administered at a dose of 20 µmol/kg. It is not toxic to mice following chronic administration of a 20 µmol/kg dose for four weeks. UAMC-3203 has increased solubility and a longer half-life in mouse, rat, and human microsomes and isolated plasma than the ferroptosis inhibitor ferrostatin-1. In an in silico membrane dynamics study, UAMC-3203 was incorporated into a phospholipid bilayer.
科学的研究の応用
Ferroptosis Inhibition
UAMC-3203 is known as a novel ferroptosis inhibitor . Ferroptosis is a form of regulated cell death and plays a crucial role in various pathological conditions. Inhibiting ferroptosis can be beneficial in treating diseases where this form of cell death is prevalent.
Corneal Epithelial Wound Healing
One of the significant applications of UAMC-3203 is in the field of ophthalmology, specifically in corneal epithelial wound healing . Corneal wounds, associated with pain, impaired vision, and even blindness, are the most common ocular injuries. UAMC-3203 has shown a positive effect on corneal epithelial wound healing at the optimal concentration of 10 nM (IC50 value for ferroptosis) in vitro and at 10 µM in the ex vivo study .
Topical Application Tolerability
The compound has been evaluated for its in vivo acute tolerability by visual inspection, optical coherence tomography (OCT), and stereomicroscope imaging in rats after its application (100 µM drug solution in phosphate buffer pH 7.4) twice a day for 5 days . The results showed that UAMC-3203 solution (100 µM) was well tolerated after topical administration with no signs of toxicity and inflammation in rats .
Distribution in Corneal Epithelium and Stroma
The partitioning of UAMC-3203 in corneal epithelium and corneal stroma has been studied using excised porcine cornea . The ex-vivo distribution study revealed a significantly higher concentration (~12–38-fold) and partition coefficient (Kp) (~52 times) in corneal epithelium than corneal stroma .
Stability of UAMC-3203 Solution
The UAMC-3203 solution (100 µM) has been found to be stable for up to 30 days at 4 °C, 37 °C, and room temperature . This stability is crucial for its potential use in therapeutic applications.
作用機序
Target of Action
UAMC-3203 primarily targets the process of ferroptosis . Ferroptosis is a regulated form of cell death that is iron-dependent and characterized by lipid peroxidation . It plays a crucial role in various pathological conditions, including neurodegenerative diseases and cancer .
Mode of Action
UAMC-3203 acts as a potent inhibitor of ferroptosis . It interacts with the biochemical processes that lead to ferroptosis, effectively inhibiting this form of cell death . The compound inserts rapidly into a phospholipid bilayer in silico, aligning with the current understanding of the mechanism of action of these compounds .
Biochemical Pathways
UAMC-3203 affects the biochemical pathways involved in ferroptosis. It inhibits the accumulation of iron and the subsequent lipid peroxidation that leads to cell death . By doing so, it can prevent the damage caused by ferroptosis in various disease models .
Pharmacokinetics
The pharmacokinetic properties of UAMC-3203 contribute to its bioavailability and efficacy. It has been found to be well-tolerated in animal models, with no signs of toxicity or inflammation observed . Moreover, it has been shown to have a rapid distribution into various tissues after administration .
Result of Action
The inhibition of ferroptosis by UAMC-3203 has several molecular and cellular effects. It reduces the loss and demyelination of neurons, restrains the activation and proliferation of astrocytes and microglia, and inhibits the secretion of related inflammatory cytokines . These effects contribute to the compound’s potential therapeutic benefits in conditions such as spinal cord injury and atherosclerosis .
Action Environment
The action of UAMC-3203 can be influenced by various environmental factors. For instance, the inhibitory microenvironment that forms after a spinal cord injury is a key factor in the compound’s efficacy in treating this condition . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature .
特性
IUPAC Name |
3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O2S/c31-33(32,28-15-18-30-16-13-26-14-17-30)23-11-12-24(29-22-9-5-2-6-10-22)25(19-23)27-20-21-7-3-1-4-8-21/h1,3-4,7-8,11-12,19,22,26-29H,2,5-6,9-10,13-18,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYSVXKJIVUNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)NCCN3CCNCC3)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Naphth[2,3-d]isoxazole-4,5(4aH,8H)-dione, 9-(diethylamino)-4a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8a,9-dihydro-3-(phenylmethoxy)-, (4aS,8aS,9S)-](/img/structure/B611449.png)

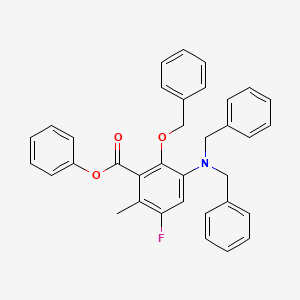
![2-((1r,4r)-4-((3-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol](/img/structure/B611452.png)
![7-(3,5-Dimethoxyphenyl)-N-[(3s)-1-Methylpiperidin-3-Yl]-4-Propanoyl-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-9-Carboxamide](/img/structure/B611462.png)

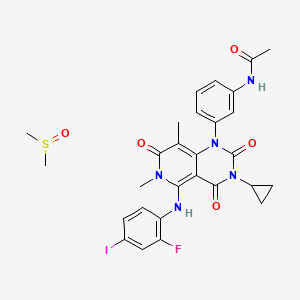
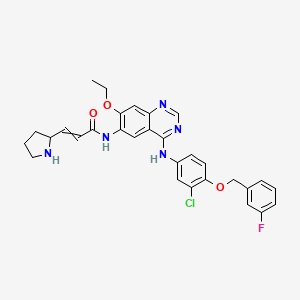
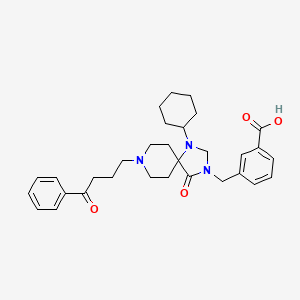
![N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B611469.png)
